2-(Chloromethyl)-5-(3,4-difluorophenyl)oxazole
Overview
Description
“2-(Chloromethyl)-5-(3,4-difluorophenyl)oxazole” is a chemical compound with the molecular formula C10H6ClF2NO. It has a molecular weight of 229.61 .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-5-(3,4-difluorophenyl)oxazole” consists of an oxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom. The ring is substituted with a chloromethyl group at the 2-position and a 3,4-difluorophenyl group at the 5-position .Scientific Research Applications
Synthesis of Chiral Alcohols
2-(Chloromethyl)-5-(3,4-difluorophenyl)oxazole: has been utilized in the synthesis of chiral alcohols, which are crucial intermediates in the production of various pharmaceuticals. For instance, it has been used in the biocatalytic synthesis of ®-2-Chloro-1-(3,4-difluorophenyl)ethanol , an important chiral intermediate for the anticoagulant ticagrelor . This process involves the use of ketoreductases, which are enzymes that facilitate the reduction of ketones to secondary alcohols with high enantioselectivity.
Biocatalysis
The compound serves as a substrate for novel NADH-dependent short-chain dehydrogenases like PpKR8 from Paraburkholderia phymatum STM815. These enzymes exhibit high activity and enantioselectivity, making them suitable for industrial-scale bioreductions . The broad substrate spectrum of PpKR8 includes aromatic ketones and heterocyclic ketones, demonstrating the versatility of 2-(Chloromethyl)-5-(3,4-difluorophenyl)oxazole in biocatalytic applications.
Drug Intermediates
It is also used in the production of optically pure chiral alcohols that serve as intermediates for various drugs. The high substrate concentrations achievable in these reactions highlight the compound’s potential for large-scale pharmaceutical manufacturing .
properties
IUPAC Name |
2-(chloromethyl)-5-(3,4-difluorophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-4-10-14-5-9(15-10)6-1-2-7(12)8(13)3-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVZUXNRMVNHTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(O2)CCl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(3,4-difluorophenyl)oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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